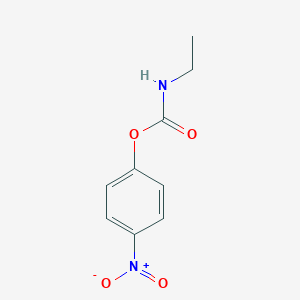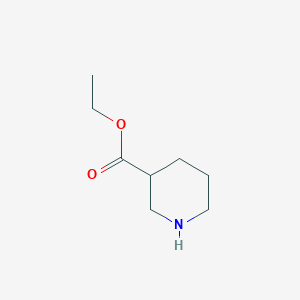
Nipecoato de etilo
Descripción general
Descripción
Ethyl piperidine-3-carboxylate, also known as Ethyl piperidine-3-carboxylate, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de enfermedades neurodegenerativas
El nipecoato de etilo se ha estudiado por su potencial contra trastornos neurodegenerativos como la enfermedad de Alzheimer (EA). Como inhibidor de la recaptación de GABA, se utiliza en la investigación de enfermedades que implican disfunción de la neurotransmisión GABAérgica. La amidación con ácidos carboxílicos que poseen propiedades antioxidantes y/o antiinflamatorias ha demostrado que los derivados del this compound podrían actuar como agentes multidiana dirigidos contra la EA, con una potencia antioxidante significativa y una actividad inhibitoria contra la acetilcolinesterasa .
Síntesis de anticonvulsivos
Se han sintetizado y evaluado derivados del this compound para determinar su actividad anticonvulsiva. Estos compuestos han mostrado una permeabilidad in vitro considerable a través de la barrera hematoencefálica y se han evaluado para determinar su actividad anticonvulsiva in vivo, lo que indica su potencial como nuevos fármacos antiepilépticos .
Mecanismos de ciclización en síntesis orgánica
La investigación sobre los mecanismos de ciclización del this compound con otros compuestos, como el salicilaldehído, ha llevado a comprender la síntesis del éster de cumarina-3-carboxilato. Esta comprensión ayuda en el desarrollo de procedimientos eficientes y ecológicos para la síntesis de derivados de cumarina .
Reactante farmacéutico
El this compound sirve como reactante para la síntesis de diversos agentes farmacéuticos, incluidos:
Estudios de inhibición enzimática
El compuesto se utiliza en la síntesis de inhibidores de enzimas como DPP-4, JAK2 y tripsina humana. Estos inhibidores tienen aplicaciones en el tratamiento de afecciones como la diabetes, los trastornos inmunitarios y la trombosis .
Investigación de la neurotransmisión
El this compound participa en la síntesis de inhibidores de la recaptación de GABA, que son importantes para estudiar la neurotransmisión y podrían conducir al desarrollo de tratamientos para la ansiedad y los trastornos del sueño .
Funcionalización química
También se utiliza en la C-arilación oxidativa de heterociclos libres (NH) a través de la funcionalización directa del enlace C-H (sp3). Esta aplicación es significativa en el campo de la química medicinal para la modificación de compuestos heterocíclicos .
Mecanismo De Acción
Target of Action
Ethyl nipecotate primarily targets the GABAergic neurotransmission system . It acts as a GABA reuptake inhibitor , which means it prevents the reabsorption of GABA, a neurotransmitter, back into the nerve cells in the brain . This results in an increase in the availability of GABA in the brain, which can have various effects on neurological function and behavior .
Mode of Action
By inhibiting the reuptake of GABA, Ethyl nipecotate increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced GABAergic neurotransmission, which can result in increased inhibition of neuronal firing . This mechanism is often leveraged in the treatment of conditions that involve GABAergic neurotransmission dysfunction .
Biochemical Pathways
The enhanced GABAergic neurotransmission resulting from the action of Ethyl nipecotate can affect various biochemical pathways. For instance, it can lead to the inhibition of the firing of certain neurons, which can have downstream effects on various neurological processes . The specific pathways affected can vary depending on the context and the individual’s unique biochemistry .
Result of Action
The increased GABAergic neurotransmission resulting from the action of Ethyl nipecotate can have various effects at the molecular and cellular levels. For instance, it can lead to changes in neuronal firing patterns, which can in turn affect various neurological processes . The specific effects can vary depending on the context and the individual’s unique biochemistry .
Action Environment
The action, efficacy, and stability of Ethyl nipecotate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . .
Análisis Bioquímico
Biochemical Properties
Ethyl Piperidine-3-carboxylate, as a piperidine derivative, plays a role in biochemical reactions. It is used as a starting component for chiral optimization
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . More specific studies on Ethyl Piperidine-3-carboxylate are needed to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperidine derivatives are used in the synthesis of various pharmaceuticals
Propiedades
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5006-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
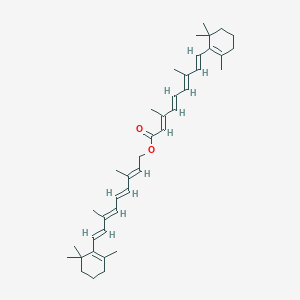
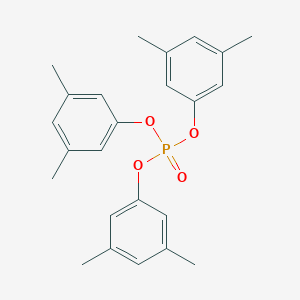


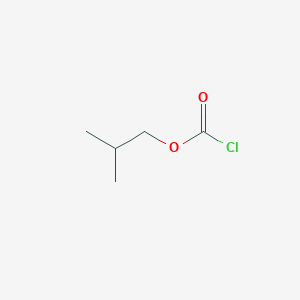

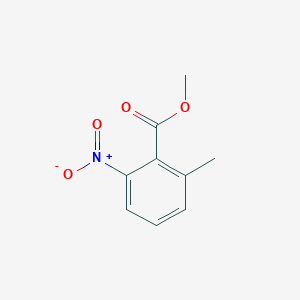
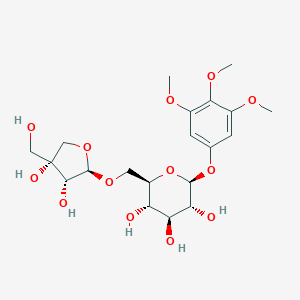

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
